4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the chlorobenzyl and methylphenyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the benzyl and phenyl rings. Examples include:
- 4-chloro-1-(2,4-dichlorobenzyl)-3,5-diphenyl-1H-pyrazole
- 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
Uniqueness
What sets 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole apart is its specific combination of substituents, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C24H19Cl3N2 |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl3N2/c1-15-5-3-7-17(11-15)23-22(27)24(18-8-4-6-16(2)12-18)29(28-23)14-19-9-10-20(25)13-21(19)26/h3-13H,14H2,1-2H3 |
InChI Key |
OYJUTXHEMJQZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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